molecular formula C9H6O3 B2524561 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione CAS No. 131977-61-2

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione

Cat. No. B2524561
M. Wt: 162.144
InChI Key: BKBGCIJINOXJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05648381

Procedure details

4 ml of 10N sulphuric acid were added to a suspension of 0.01 mol of 5-acetoxy-2-carbethoxy-3-hydroxy-1-indanone in 80 ml water. The reaction mixture was refluxed for 15 minutes. The insoluble substance was filtered when hot and the yellow precipitate formed after cooling was dried on suction pump, washed in ice water and dried.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
5-acetoxy-2-carbethoxy-3-hydroxy-1-indanone
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C([O:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[C:15](=[O:19])[CH:14](C(OCC)=O)[CH:13]2[OH:25])(=O)C>O>[OH:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[C:15](=[O:19])[CH2:14][C:13]2=[O:25]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
5-acetoxy-2-carbethoxy-3-hydroxy-1-indanone
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(C(C(C2=CC1)=O)C(=O)OCC)O
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The insoluble substance was filtered when hot
CUSTOM
Type
CUSTOM
Details
the yellow precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
was dried on suction pump
WASH
Type
WASH
Details
washed in ice water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C(CC(C2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.